molecular formula C6H5N3OS B241173 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 186509-03-5

4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B241173
CAS No.: 186509-03-5
M. Wt: 167.19 g/mol
InChI Key: ZVUZJZUKDVRNCL-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with nitrous acid, leading to the formation of the oxadiazole ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the successful formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiophene derivatives .

Scientific Research Applications

4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-thiophen-2-yl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-6-5(8-10-9-6)4-2-1-3-11-4/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUZJZUKDVRNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362838
Record name SBB002764
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186509-03-5
Record name SBB002764
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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